Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate
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Overview
Description
Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate is a complex organic compound that features a quinoline core structure. This compound is notable for its inclusion of a trifluoromethyl group, which is known to enhance the biological activity and stability of organic molecules. The presence of the sulfanyl group further contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound due to the presence of the trifluoromethyl group, which can enhance biological activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability. The sulfanyl group can also participate in redox reactions, potentially modulating the activity of redox-sensitive targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate: Unique due to the combination of trifluoromethyl and sulfanyl groups.
Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-quinolinecarboxylate: Similar but with a sulfonyl group instead of a sulfanyl group, which can affect its redox properties.
Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-isoquinolinecarboxylate: Similar but with an isoquinoline core, which can alter its biological activity.
Uniqueness
This compound is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both the trifluoromethyl and sulfanyl groups can enhance its stability and bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 6-methyl-4-[3-(trifluoromethyl)phenyl]sulfanylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO2S/c1-3-26-19(25)16-11-24-17-8-7-12(2)9-15(17)18(16)27-14-6-4-5-13(10-14)20(21,22)23/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJLRROIGYFDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1SC3=CC=CC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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